

Commercial Suppliers of Fenspiride-d5 for Research: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Fenspiride-d5**, a deuterated internal standard crucial for the accurate quantification of the anti-inflammatory and bronchodilator drug, fenspiride. This document outlines key technical data from various suppliers, presents a detailed experimental protocol for its use in bioanalytical methods, and illustrates the relevant pharmacological signaling pathways of fenspiride.

Commercial Availability and Specifications

Fenspiride-d5 is available from several reputable suppliers catering to the research community. The following tables summarize the key quantitative data for their product offerings, facilitating a comparative assessment for procurement.

Table 1: General Product Specifications for Fenspiride-d5



Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Cayman Chemical	33711	1246911-67-0	C15H15D5N2O2	265.4
CP Lab Safety	-	1246911-67-0	C15H15D5N2O2	265.3623
MedChemExpres s	HY-A0027S	1246815-28-0	C15H16D5ClN2O2	301.82 (as HCl salt)
Santa Cruz Biotechnology	sc-219503	5053-06-5 (unlabeled)	C15H16D5ClN2O2	301.82 (as HCl salt)

Table 2: Purity and Isotopic Enrichment

Supplier	Purity	Isotopic Enrichment
Cayman Chemical	-	≥99% deuterated forms (d1-d5)
CP Lab Safety	-	99%+ deuterated forms (d1-d5)
MedChemExpress	-	-
Santa Cruz Biotechnology	-	-

Table 3: Physical and Chemical Properties



Supplier	Formal Name	Solubility	Storage	Stability
Cayman Chemical	8-(phenethyl- d5)-1-oxa-3,8- diazaspiro[4.5]de can-2-one[1]	Soluble in DMSO and Methanol[1]	-20°C[1]	≥ 4 years[1]
CP Lab Safety	8-(phenethyl- d5)-1-oxa-3,8- diazaspiro[4.5]de can-2-one	-	-	-
MedChemExpres s	Fenspiride-d5 hydrochloride	-	Please store the product under the recommended conditions in the Certificate of Analysis[3]	-
Santa Cruz Biotechnology	Fenspiride-d5 Hydrochloride	-	-	-

Experimental Protocol: Quantification of Fenspiride in Biological Matrices using Fenspiride-d5 by LC-MS/MS

The primary application of **Fenspiride-d5** is as an internal standard (IS) for the quantification of fenspiride in biological samples, such as plasma or urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] A deuterated IS is the gold standard for bioanalytical methods as it co-elutes with the analyte and exhibits similar ionization efficiency, thus compensating for variability during sample preparation and analysis.[4]

This section provides a detailed, generalized methodology for the development of a robust LC-MS/MS assay.

Materials and Reagents



- Fenspiride analytical standard
- Fenspiride-d5 internal standard
- Human plasma (or other relevant biological matrix)
- Acetonitrile (ACN), HPLC grade
- · Formic acid, LC-MS grade
- Water, LC-MS grade
- · Methanol, HPLC grade
- · Microcentrifuge tubes
- · Pipettes and tips
- Vortex mixer
- Centrifuge
- HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

Preparation of Stock and Working Solutions

- Fenspiride Stock Solution (1 mg/mL): Accurately weigh and dissolve fenspiride in methanol.
- **Fenspiride-d5** Stock Solution (1 mg/mL): Accurately weigh and dissolve **Fenspiride-d5** in methanol.
- Fenspiride Working Solutions: Serially dilute the fenspiride stock solution with a 50:50
 mixture of methanol and water to prepare a series of working solutions for calibration curve
 standards and quality control (QC) samples.
- **Fenspiride-d5** Working Solution (IS): Dilute the **Fenspiride-d5** stock solution with acetonitrile to a final concentration of 50 ng/mL.



Sample Preparation (Protein Precipitation)

- Pipette 100 μL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
- Add 20 μL of the **Fenspiride-d5** working solution (IS) to each tube and vortex briefly.
- Add 300 μL of acetonitrile (protein precipitating agent) to each tube.
- Vortex vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

LC-MS/MS Conditions

- LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 μm) is suitable for separation.
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Gradient Elution:
 - 0-0.5 min: 10% B
 - o 0.5-2.5 min: Linear gradient to 90% B
 - 2.5-3.0 min: Hold at 90% B
 - 3.0-3.1 min: Return to 10% B
 - o 3.1-5.0 min: Re-equilibration at 10% B



· Mass Spectrometer: Triple quadrupole

Ionization Mode: Positive Electrospray Ionization (ESI+)

Multiple Reaction Monitoring (MRM) Transitions:

Fenspiride: m/z 261.2 → 105.1

• **Fenspiride-d5**: m/z 266.2 → 110.1

Data Analysis

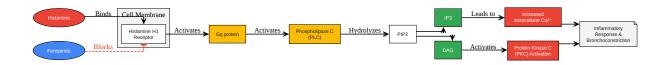
Quantification is performed by calculating the peak area ratio of the analyte (fenspiride) to the internal standard (**Fenspiride-d5**). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then determined from this curve.

Signaling Pathways of Fenspiride

Fenspiride exerts its therapeutic effects through a dual mechanism of action: antagonism of the histamine H1 receptor and inhibition of phosphodiesterases (PDEs).

Histamine H1 Receptor Antagonism

Fenspiride acts as an antagonist at the histamine H1 receptor.[5] Histamine, a key mediator in allergic and inflammatory responses, binds to H1 receptors on various cells, leading to downstream signaling cascades that result in symptoms like bronchoconstriction and increased vascular permeability. By blocking this interaction, fenspiride mitigates these effects.



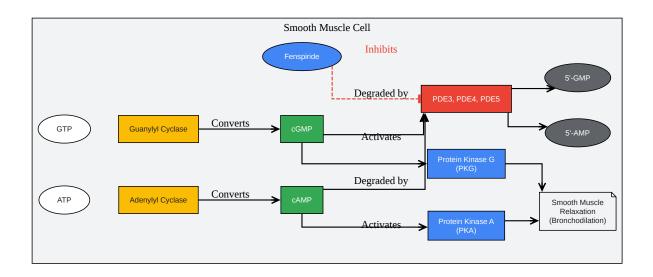
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Caption: Fenspiride blocks histamine binding to the H1 receptor, inhibiting downstream signaling.

Phosphodiesterase (PDE) Inhibition

Fenspiride also inhibits several phosphodiesterase isoenzymes, particularly PDE3, PDE4, and PDE5.[6][7] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers that promote smooth muscle relaxation. By inhibiting PDEs, fenspiride increases the intracellular levels of cAMP and cGMP, leading to bronchodilation.



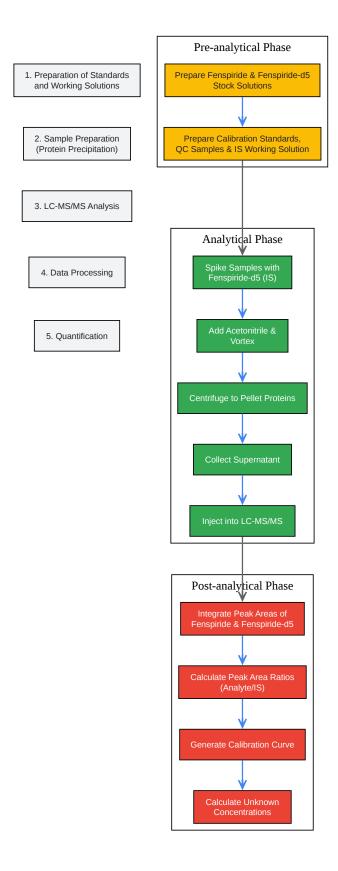
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Caption: Fenspiride inhibits PDEs, increasing cAMP and cGMP levels, leading to bronchodilation.

Experimental Workflow



The following diagram illustrates the logical flow of a typical bioanalytical experiment using **Fenspiride-d5** as an internal standard.





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Caption: A typical workflow for quantifying fenspiride using **Fenspiride-d5**.

This technical guide serves as a comprehensive resource for researchers utilizing **Fenspiride-d5**. By providing a consolidated view of supplier information, a detailed experimental protocol, and a clear visualization of the underlying pharmacology, this document aims to facilitate efficient and accurate research in the fields of drug metabolism, pharmacokinetics, and related disciplines.

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